molecular formula C19H22N2 B12776560 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)- CAS No. 7576-15-0

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)-

Cat. No.: B12776560
CAS No.: 7576-15-0
M. Wt: 278.4 g/mol
InChI Key: WDEAKMXEZRUYOK-INIZCTEOSA-N
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Description

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)- is a synthetic organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly notable for its analgesic and anesthetic properties, making it a valuable component in the development of pain management medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts. The process can be summarized as follows :

    Reactants: 1-dimethylamino-2-chloropropane and diphenylacetonitrile.

    Conditions: Anhydrous environment, typically using solvents like benzene or toluene.

    Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques to isolate the desired product from any isomeric byproducts .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile involves its interaction with specific molecular targets in the body. As an intermediate in the synthesis of isoamidone, it exerts its effects by binding to opioid receptors, thereby modulating pain perception pathways. The compound’s structure allows it to interact with these receptors effectively, leading to its analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile is unique due to its specific structural configuration, which allows it to be an effective intermediate in the synthesis of potent analgesics. Its ability to be synthesized without producing unwanted isomers makes it particularly valuable in pharmaceutical applications .

Properties

CAS No.

7576-15-0

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

(3R)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

InChI

InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m0/s1

InChI Key

WDEAKMXEZRUYOK-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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